molecular formula C10H9N3O2 B13067570 2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid

2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid

Cat. No.: B13067570
M. Wt: 203.20 g/mol
InChI Key: XSCMVCTVBYHMKV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic Acid is a benzoic acid derivative functionalized with a 1-methyl-1H-1,2,3-triazole ring. This structure combines a carboxylic acid moiety, which serves as a versatile handle for further synthetic transformations into amides, esters, and heterocycles , with a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry and materials science . Compounds featuring this triazole-benzoic acid hybrid structure are of significant interest in pharmaceutical research for the design and development of novel bioactive molecules . The triazole ring can act as a bioisostere and contributes to molecular interactions, making such hybrids valuable intermediates in the synthesis of potential therapeutic agents . Researchers utilize this compound as a key building block in organic synthesis, particularly in the construction of more complex molecular architectures for drug discovery programs and the development of functional materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-(3-methyltriazol-4-yl)benzoic acid

InChI

InChI=1S/C10H9N3O2/c1-13-9(6-11-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

XSCMVCTVBYHMKV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid lies in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds with potential anticancer , antifungal , and antibacterial properties.

Case Study:
Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that triazole-containing compounds can inhibit specific enzymes involved in cancer progression.

Materials Science

The compound is also explored for its potential use in developing novel materials. Its ability to form coordination complexes with metal ions makes it suitable for creating advanced materials with unique properties.

Application Example:
In materials science research, this compound has been used to synthesize polymers that exhibit enhanced thermal stability and mechanical strength.

Biological Studies

In biological studies, this compound acts as a ligand in enzyme interaction studies. Its structure allows it to bind effectively to various proteins, facilitating research into enzyme mechanisms and protein-ligand interactions.

Research Insight:
Studies have demonstrated that the triazole ring can stabilize interactions with metal ions in biological systems, potentially influencing enzymatic activity and metabolic pathways.

Industrial Applications

In industrial settings, this compound is utilized in synthesizing various chemicals and intermediates. Its versatile chemical reactivity allows for the production of a wide range of derivatives used in different applications.

Example Use:
The compound has been employed in the production of agrochemicals and other industrial products where triazole functionalities are beneficial.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and coordinating with metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Substitutions

5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic Acid
  • Molecular formula : C₁₀H₉N₃O₂ (identical to the target compound).
  • Key difference : The triazole is attached via its 1-position nitrogen to the benzoic acid, altering electronic distribution and steric effects.
  • Applications : Used as a pharmaceutical reference standard (e.g., SynZeal Research Pvt Ltd ).
  • Research findings : Differences in hydrogen-bonding patterns compared to the 5-yl isomer may influence solubility and crystallization behavior .
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
  • Molecular formula : C₁₀H₉N₃O₃.
  • Key difference : A methoxy group at the 5-position of the benzoic acid and a 2H-triazol-2-yl substituent.
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Molecular formula : C₁₂H₁₂N₃O₂.
  • Key difference : A benzyl group at the 1-position of the triazole and a methyl group at the 5-position.

Analogues with Alternative Heterocycles

2-(1H-Tetrazol-5-yl)benzoic Acid
  • Molecular formula : C₈H₆N₄O₂.
  • Key difference : Replacement of the triazole with a tetrazole ring.
  • Applications : Tetrazole derivatives are widely used as bioisosteres for carboxylic acids in drug design due to improved metabolic stability .
Atropisomeric Dicyano-Substituted Benzoic Acids
  • Example: 2-(2,2-Dicyano-1-methylethenyl)benzoic Acid.
  • Key difference: A dicyanoethenyl group induces atropisomerism, studied via solid-state ¹³C NMR and X-ray crystallography.
  • Research findings : Rotational restriction in the solid state leads to distinct resonance splitting, highlighting the impact of bulky substituents on isomerism .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications/Findings References
2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid C₁₀H₉N₃O₂ 203.20 Triazol-5-yl at C2 Coordination chemistry, drug design
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid C₁₀H₉N₃O₂ 203.20 Triazol-1-yl at C2 Pharmaceutical reference standard
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid C₁₀H₉N₃O₃ 219.20 Methoxy at C5, triazol-2-yl at C2 Bioavailability studies (limited data)
2-(1H-Tetrazol-5-yl)benzoic acid C₈H₆N₄O₂ 190.16 Tetrazol-5-yl at C2 Drug design (carboxylic acid bioisostere)

Research Findings and Implications

  • Crystallographic Behavior : The target compound and its benzyl-substituted analogue (1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) exhibit planar stacking in crystal structures, which is critical for designing supramolecular assemblies .
  • Synthetic Challenges : Isomerism (e.g., triazole attachment position) significantly affects physicochemical properties, necessitating precise control during synthesis .

Biological Activity

2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a benzoic acid moiety linked to a 1-methyl-1H-1,2,3-triazole ring, which enhances its stability and reactivity. This article explores the biological activities of this compound, focusing on its anticancer and antimicrobial properties, as well as its interactions with biological macromolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H9N3O2\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}

The presence of the triazole ring allows for significant interactions with various biological targets through hydrogen bonding and π-π interactions, which are crucial for modulating enzyme and receptor activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance:

  • Cell Line Studies : In vitro evaluations demonstrated that the compound induced cytotoxic effects on various cancer cell lines. The IC50 values were determined using MTT assays across different concentrations over 24, 48, and 72 hours. For example:
    • PC3 Cells : IC50 values were found to be approximately 40.1μg/mL40.1\,\mu g/mL at 24 hours.
    • DU145 Cells : Higher IC50 values were observed at 98.14μg/mL98.14\,\mu g/mL at 24 hours, indicating a differential sensitivity among cancer cell lines .

The mechanism of action appears to involve apoptosis induction through chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial strains. The triazole moiety is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Comparisons with structurally similar compounds yield insights into how modifications can influence efficacy:

Compound NameStructural FeaturesUnique Characteristics
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acidSubstitution at the 4-positionDifferent reactivity profile
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acidVariation in triazole structurePotentially altered binding characteristics
5-Methyl-2-(1H-1,2,3-triazol-4-yl)benzoic acidSubstituted at the 4-position of the triazoleAffects binding compared to other derivatives

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic contexts:

  • Inhibition of Cancer Cell Proliferation : A study focusing on breast cancer cells (MCF7) reported that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability .
  • Antimicrobial Efficacy : Another investigation into its antimicrobial properties revealed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

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